molecular formula C7H8Cl2N2O B3029717 2,4-Dichloro-5-(ethoxymethyl)pyrimidine CAS No. 7627-39-6

2,4-Dichloro-5-(ethoxymethyl)pyrimidine

Cat. No. B3029717
CAS RN: 7627-39-6
M. Wt: 207.05
InChI Key: RZVUFAWKJMGXSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(ethoxymethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are the basic structure for several nucleotides, including cytosine, thymine, and uracil. The specific substitutions on the pyrimidine ring can lead to a variety of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of various precursors. For instance, 2,4-dichloro-5-methoxy-pyrimidine, a related compound, can be synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization processes . Similarly, other substituted pyrimidines can be prepared by alkylation or cyclization reactions, followed by further functionalization such as halogenation or cross-coupling reactions . The synthesis routes are often optimized to improve yields and purity of the desired compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring greatly influences the molecular geometry and electronic properties of the compound. For example, the crystal structure of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, shows a planar pyrimidine ring with a tendency to adopt a specific conformation . The molecular structure is crucial for the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are essential for their functionalization and application. Halogenation reactions, for example, are commonly used to introduce halogen atoms into the pyrimidine ring, which can then be used for further chemical transformations . Cross-coupling reactions are also employed to introduce alkyl groups, such as in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine . These reactions are important for the diversification of pyrimidine-based compounds and their potential use in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's application in various fields, including pharmaceuticals and materials science. For instance, the crystal structure and intermolecular interactions of a compound can provide insights into its solubility and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also relevant for understanding the reactivity and potential biological activity of the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-5-(ethoxymethyl)pyrimidine is an intermediate compound of pyrimidine. Liu Guo-ji (2009) discussed its synthesis using various raw materials, achieving a total yield of about 46% with a purity higher than 99.5% (Liu, 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine have been studied for their antiviral properties. Hocková et al. (2003) synthesized derivatives that inhibited retrovirus replication in cell culture (Hocková et al., 2003). Another study by Goudgaon et al. (1992) explored 1-(ethoxymethyl)-6-(phenylselenenyl)pyrimidines with activity against HIV types 1 and 2 (Goudgaon et al., 1992).

Crystallography and Structural Analysis

Zhukhlistova and Tishchenko (2001) determined the structure of a new crystalline modification of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, providing insights into the molecular conformation in crystal structures (Zhukhlistova & Tishchenko, 2001).

Antitumor Activity

In the field of oncology, compounds synthesized from 2,4-Dichloro-5-(ethoxymethyl)pyrimidine derivatives have been studied for their potential antitumor activities. Grigoryan et al. (2008) investigated the antitumor properties of new 5-(4-alkoxybenzyl)pyrimidines (Grigoryan et al., 2008).

Organic Synthesis and Chemical Transformations

The compound has been used in various organic synthesis processes. For instance, Eynde et al. (2001) described the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001).

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They work by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed . It is also recommended to ensure adequate ventilation and evacuate personnel to safe areas .

Future Directions

2,4-Dichloro-5-(ethoxymethyl)pyrimidine is often used as a synthetic intermediate in pharmaceutical chemistry . It can be used to synthesize a series of biologically active compounds, such as antitumor drugs and antiviral drugs . Therefore, future research could focus on exploring its potential applications in the synthesis of new drugs.

Relevant Papers The relevant papers retrieved discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines . They provide valuable insights into the chemical characteristics and reactivities of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine and its derivatives .

properties

IUPAC Name

2,4-dichloro-5-(ethoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVUFAWKJMGXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693758
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(ethoxymethyl)pyrimidine

CAS RN

7627-39-6
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
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Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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